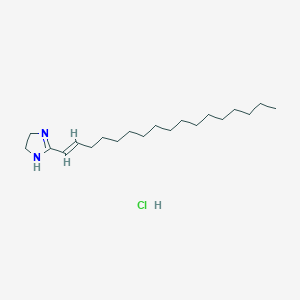
Heptadecenyl imidazolinium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecenyl imidazolinium chloride is a cationic surfactant belonging to the class of imidazolinium compounds. These compounds are characterized by the presence of an imidazoline ring, a hydrocarbon tail, and a pendant group. This compound is widely used in various industrial applications due to its excellent surfactant properties, including fabric softening, emulsification, and corrosion inhibition .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Heptadecenyl imidazolinium chloride is typically synthesized through the reaction of heptadecenylamine with glyoxal and formaldehyde, followed by quaternization with hydrochloric acid. The reaction conditions often involve heating the mixture to facilitate the formation of the imidazoline ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecenyl imidazolinium chloride undergoes various chemical reactions, including:
Oxidation: The hydrocarbon tail can be oxidized under specific conditions.
Reduction: The imidazoline ring can be reduced to form different derivatives.
Substitution: The chloride ion can be substituted with other anions to form different salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or silver nitrate can be used for ion exchange reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrocarbon tail.
Reduction: Reduced imidazoline derivatives.
Substitution: Various imidazolinium salts with different anions.
Wissenschaftliche Forschungsanwendungen
Heptadecenyl imidazolinium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the formulation of biological buffers and cell culture media.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Widely used in fabric softeners, corrosion inhibitors, and emulsifiers
Wirkmechanismus
The mechanism of action of heptadecenyl imidazolinium chloride involves its interaction with cell membranes and proteins. The cationic nature of the compound allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity and cell lysis. In biological systems, it can also interact with proteins, affecting their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxyethyl imidazolines: These compounds have a hydroxyethyl group instead of a heptadecenyl group.
Octadecyl imidazolinium chloride: Similar structure but with an octadecyl group.
Quaternary ammonium compounds: These compounds have a similar cationic nature but different structures
Uniqueness
Heptadecenyl imidazolinium chloride is unique due to its specific hydrocarbon tail length, which provides optimal surfactant properties for certain applications. Its ability to form stable emulsions and its effectiveness as a fabric softener and corrosion inhibitor make it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
82078-98-6 |
|---|---|
Molekularformel |
C20H39ClN2 |
Molekulargewicht |
343.0 g/mol |
IUPAC-Name |
2-[(E)-heptadec-1-enyl]-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C20H38N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20;/h16-17H,2-15,18-19H2,1H3,(H,21,22);1H/b17-16+; |
InChI-Schlüssel |
LPSDTHGOUSLJIQ-CMBBICFISA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCC/C=C/C1=NCCN1.Cl |
Kanonische SMILES |
CCCCCCCCCCCCCCCC=CC1=NCCN1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-methyl-1,3-diazinan-1-yl)ethyl]aniline;oxalic acid](/img/structure/B13799860.png)
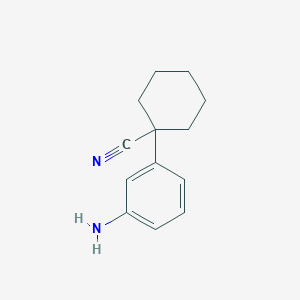
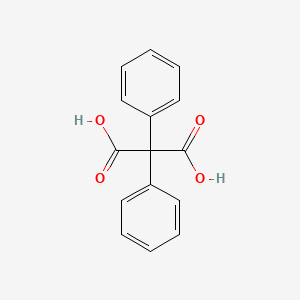
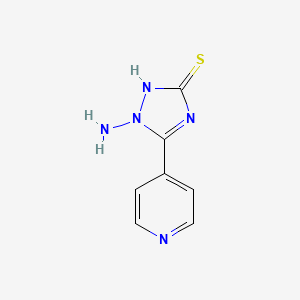
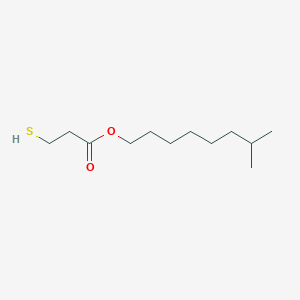
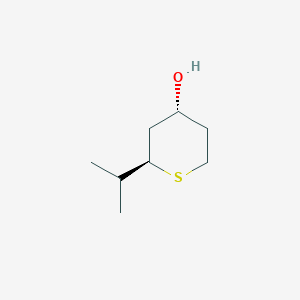
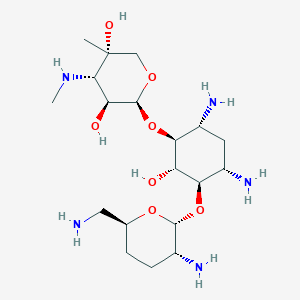
![N-[(3-Hydroxy-5,6,7,8-tetrahydronaphthalen-2-yl)methyl]carbamic acid benzyl ester](/img/structure/B13799891.png)
![1-Oxaspiro[4.4]non-3-ene,2-(2,4-hexadiynylidene)-,(2E)-(9CI)](/img/structure/B13799893.png)
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dimethyl-5-phenyl-5-[1-[(trimethylsilyl)oxy]ethyl]-](/img/structure/B13799894.png)
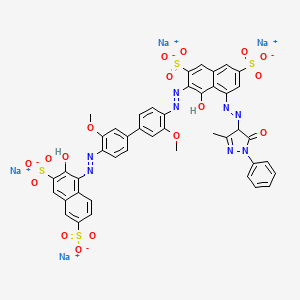
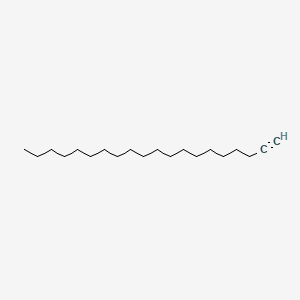
![1H-Pyrazole-1-aceticacid,alpha,3,5-trimethyl-4-nitro-,[(3,5-dibromo-2-hydroxyphenyl)methylene]hydrazide(9CI)](/img/structure/B13799927.png)
![16-Methyl-15H-cyclopenta[a]phenanthrene](/img/structure/B13799932.png)
